Cas no 2553-59-5 (Propanoic acid,3-hydroxy-2-(phosphonooxy)-)
2553-59-5 structure
Product Name:Propanoic acid,3-hydroxy-2-(phosphonooxy)-
Propanoic acid,3-hydroxy-2-(phosphonooxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid,3-hydroxy-2-(phosphonooxy)-
- 3-hydroxy-2-phosphonooxypropanoic acid
- 2-phospho-D-glycerate
- 2-Phospho-DL-glycerate
- DL-2-Phosphoglycerate
- phosphoglycerate
- propanoic acid, 2,3-dihydroxy-2-phosphono-, ion(1-)
- 3-hydroxy-2-(phosphonooxy)propanoic acid
- 2-(dihydrogen phosphate)Glyceric acid
- 2-P-glycerate
- 2-(dihydrogen phosphate)Glycerate
- AKOS040758631
- L-2-Phosphoglyceric acid disodium salt h
- SCHEMBL77985
- DTXSID20948430
- CS-0062328
- 2-phosphoglyceric acid
- CHEBI:24344
- L-2-Phosphoglyceric acid disodium salt hydrate
- 23295-92-3
- 2553-59-5
- 2-P-D-glyceric acid
- 3-Hydroxy-2-phosphonooxypropanoate
- glycerate 2-phosphate
- PD041462
- 2-P-glyceric acid
- HY-113167
- Q209469
- Propanoic acid, 3-hydroxy-2-(phosphonooxy)- (9CI)
- 2-Phospho-DL-glyceric acid
- Propanoic acid, 3-hydroxy-2-(phosphonooxy)-
- Glyceric acid, 2-(dihydrogen phosphate) (8CI)
- D60B5ED3-6117-4D39-B1A5-E346FCBBC78C
- Glyceric acid-2-phosphate
- 2-phosphoglycerate
- Propanoic acid, 3-hydroxy-2-(phosphonooxy)
- L-Glycerate2-phosphatedisodiumsalt,disodiuml-2-phosphoglycerate
- Glyceric acid 2-phosphate
- 2-P-D-glycerate
-
- Inchi: 1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)
- Chiave InChI: GXIURPTVHJPJLF-UHFFFAOYSA-N
- Sorrisi: P(=O)(O)(O)OC(C(=O)O)CO
Proprietà calcolate
- Massa esatta: 184.98508
- Massa monoisotopica: 185.992939
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 124
- XLogP3: -2.6
Proprietà sperimentali
- Densità: 1.936
- Punto di ebollizione: 518.3°Cat760mmHg
- Punto di infiammabilità: 267.3°C
- PSA: 138.12
- LogP: -1.45880
Propanoic acid,3-hydroxy-2-(phosphonooxy)- Letteratura correlata
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
2553-59-5 (Propanoic acid,3-hydroxy-2-(phosphonooxy)-) Prodotti correlati
- 138-81-8(Propanoic acid,2,3-bis(phosphonooxy)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso